Cas no 1196-09-4 (5-Bromo-3-methylbenzobthiophene)

5-Bromo-3-methylbenzobthiophene is a brominated heterocyclic compound featuring a benzothiophene core with a methyl substituent at the 3-position and a bromine atom at the 5-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. The bromine moiety enables cross-coupling reactions, such as Suzuki or Heck couplings, while the methyl group offers additional modification sites. Its well-defined molecular framework ensures consistency in synthetic applications. The compound is typically supplied in high purity, ensuring reliable performance in research and industrial processes. Proper handling under inert conditions is recommended due to its sensitivity to air and moisture.
5-Bromo-3-methylbenzobthiophene structure
1196-09-4 structure
Product Name:5-Bromo-3-methylbenzobthiophene
CAS No:1196-09-4
MF:C9H7BrS
MW:227.120880365372
MDL:MFCD05664866
CID:1027778
PubChem ID:14175764
Update Time:2025-05-19

5-Bromo-3-methylbenzobthiophene Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-3-methylbenzo[b]thiophene
    • 5-bromo-3-methyl-Benzo[b]thiophene
    • 5-bromo-3-methylbenzothiophene
    • TS-00572
    • 5-bromo-3-methyl benzo thiophene
    • 5-bromo-3-methylbenzo[b]-thiophene
    • CS-0172188
    • SC2131
    • 1196-09-4
    • DB-031251
    • Benzo[b]thiophene, 5-bromo-3-methyl-
    • MFCD05664866
    • 5-bromo-3-methyl-1-benzothiophene
    • SCHEMBL788066
    • Z1269161739
    • BAA19609
    • 5-bromo-3-methyl benzo[b]thiophene
    • EN300-100307
    • YSYLNZAFOPVZLP-UHFFFAOYSA-N
    • W-205049
    • DTXSID40556990
    • AKOS015842595
    • SY131658
    • 5-bromo-3-methylbenzo[b]thiophene, AldrichCPR
    • 5-Bromo-3-methylbenzobthiophene
    • MDL: MFCD05664866
    • Inchi: 1S/C9H7BrS/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,1H3
    • InChI Key: YSYLNZAFOPVZLP-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C(C)=CS2

Computed Properties

  • Exact Mass: 225.94500
  • Monoisotopic Mass: 225.94518g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 28.2Ų

Experimental Properties

  • Color/Form: Solid
  • Density: 1.561
  • Melting Point: 40-41 ºC
  • PSA: 28.24000
  • LogP: 3.97220

5-Bromo-3-methylbenzobthiophene Security Information

5-Bromo-3-methylbenzobthiophene Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-Bromo-3-methylbenzobthiophene Production Method

5-Bromo-3-methylbenzobthiophene Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1196-09-4)5-Bromo-3-methylbenzobthiophene
Order Number:A2484
Stock Status:in Stock
Quantity:25g/10g/5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):1186.0/525.0/285.0
Email:sales@amadischem.com

Additional information on 5-Bromo-3-methylbenzobthiophene

Introduction to 5-Bromo-3-methylbenzobthiophene (CAS No. 1196-09-4)

5-Bromo-3-methylbenzobthiophene, identified by the Chemical Abstracts Service Number (CAS No.) 1196-09-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and materials chemistry. This compound belongs to the benzobthiophene family, a class of molecules characterized by the fusion of a benzene ring with a bithiophene moiety. The presence of both bromine and methyl substituents on the benzobthiophene core enhances its utility as a building block in synthetic chemistry, particularly in the development of advanced materials and bioactive molecules.

The structural features of 5-Bromo-3-methylbenzobthiophene make it a versatile intermediate in organic synthesis. The bromine atom at the 5-position provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, including polycyclic compounds and conjugated systems. Similarly, the methyl group at the 3-position influences the electronic properties of the molecule, making it suitable for applications in organic electronics and optoelectronic devices.

In recent years, 5-Bromo-3-methylbenzobthiophene has been extensively studied for its potential applications in pharmaceutical research. Benzobthiophene derivatives have shown promise as scaffolds for drug discovery due to their ability to modulate biological pathways and interact with target proteins. For instance, studies have highlighted the role of benzobthiophene-based compounds in developing kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The bromine substituent further facilitates medicinal chemists in generating libraries of derivatives through modular synthesis, enabling high-throughput screening for bioactivity.

One of the most compelling aspects of 5-Bromo-3-methylbenzobthiophene is its utility in materials science. The benzobthiophene core is a key component in designing molecules with enhanced thermal stability and charge transport properties. These characteristics are particularly valuable in the development of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic cells. Recent advancements in polymer chemistry have demonstrated that incorporating benzobthiophene units into conjugated polymers can significantly improve device performance. For example, polymers based on benzobthiophene derivatives have exhibited high hole mobility and excellent film-forming properties, making them ideal for flexible electronics.

The synthesis of 5-Bromo-3-methylbenzobthiophene typically involves multi-step organic reactions starting from commercially available precursors. A common synthetic route includes the bromination of a methyl-substituted benzothiophene followed by cyclization to form the benzobthiophene core. Advances in catalytic methods have enabled more efficient and sustainable synthesis routes, reducing waste and improving yields. These improvements are critical for large-scale production and commercial applications.

In academic research, 5-Bromo-3-methylbenzobthiophene has been employed as a precursor for exploring novel heterocyclic systems. Researchers have investigated its reactivity with various electrophiles and nucleophiles to expand its synthetic utility. Additionally, computational studies have been conducted to understand the electronic structure and spectroscopic properties of this compound, providing insights into its behavior in different chemical environments.

The pharmaceutical industry has also leveraged 5-Bromo-3-methylbenzobthiophene in developing new therapeutic agents. By modifying its structure through functional group interconversion or derivatization, scientists have generated compounds with distinct pharmacological profiles. For example, certain derivatives have demonstrated anti-inflammatory and antimicrobial properties in preclinical studies. These findings underscore the importance of benzobthiophene-based molecules in drug discovery efforts.

From an industrial perspective, 5-Bromo-3-methylbenzobthiophene is valued for its role in producing advanced materials with tailored properties. Its incorporation into liquid crystals, for instance, can enhance display technologies by improving contrast ratios and response times. Similarly, its use in coatings and adhesives has been explored due to its thermal stability and chemical resistance.

The future prospects of 5-Bromo-3-methylbenzobthiophene are promising, with ongoing research focusing on expanding its applications across multiple domains. Innovations in synthetic methodologies will continue to drive its use in pharmaceuticals and materials science. As our understanding of molecular interactions deepens, new opportunities for leveraging this compound will emerge.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1196-09-4)5-Bromo-3-methylbenzobthiophene
A2484
Purity:99%/99%/99%
Quantity:25g/10g/5g
Price ($):1186.0/525.0/285.0
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